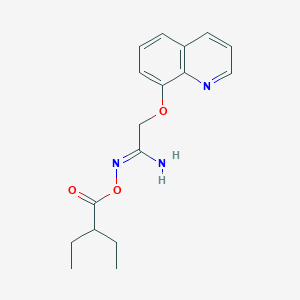
N-((2-Ethylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Ethylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety, which is known for its diverse biological activities, and an acetimidamide group, which adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Ethylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium (II)-catalyzed C–H bond activation . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-Ethylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-((2-Ethylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline moiety is known for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-((2-Ethylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(quinolin-8-yl)benzamide: Shares the quinoline moiety but lacks the acetimidamide group.
8-Benzoylaminoquinoline: Another quinoline derivative with different functional groups.
Uniqueness
N-((2-Ethylbutanoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its combination of the quinoline and acetimidamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H21N3O3 |
|---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-ethylbutanoate |
InChI |
InChI=1S/C17H21N3O3/c1-3-12(4-2)17(21)23-20-15(18)11-22-14-9-5-7-13-8-6-10-19-16(13)14/h5-10,12H,3-4,11H2,1-2H3,(H2,18,20) |
InChI-Schlüssel |
ANUSHAPHRLDSFF-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(CC)C(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Kanonische SMILES |
CCC(CC)C(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


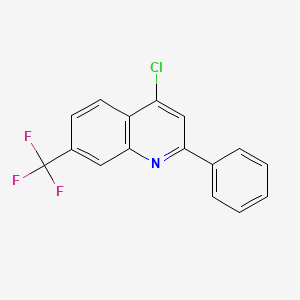
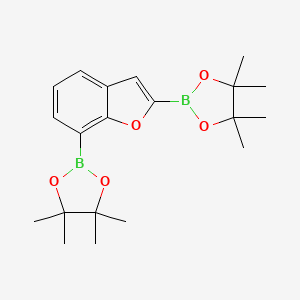
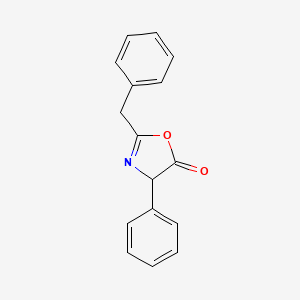
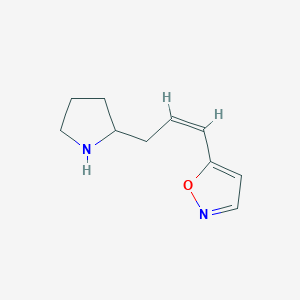


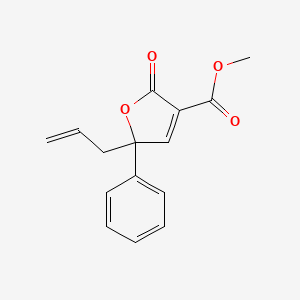
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)
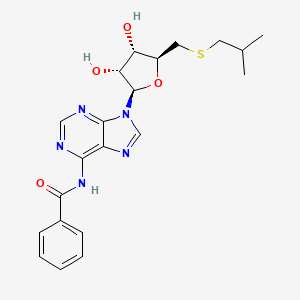
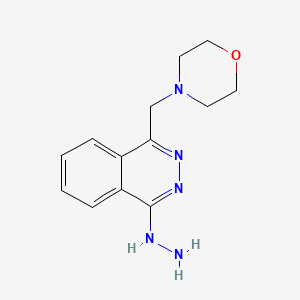
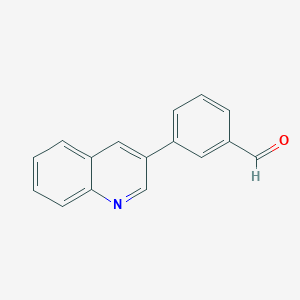
![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
